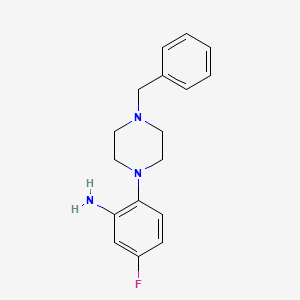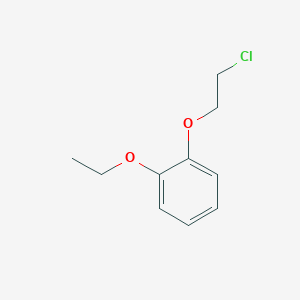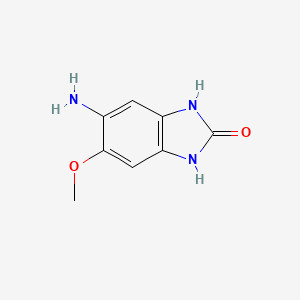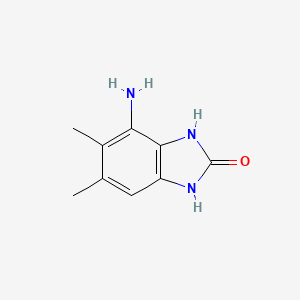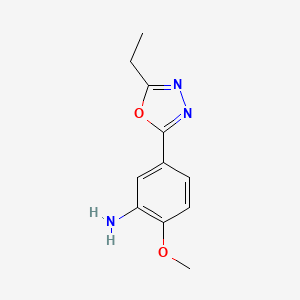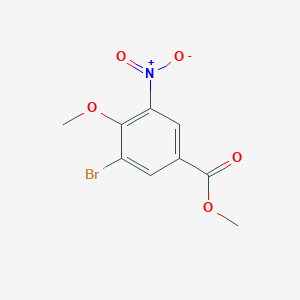
2-Amino-5-fluorophenylboronic acid
Vue d'ensemble
Description
2-Amino-5-fluorophenylboronic acid, also known as FAPBA, is an important part of synthetic organic chemistry. It is a versatile building block that can be used for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. FAPBA is used in a number of reactions, including Suzuki–Miyaura, Sonogashira, and Heck reactions. It is also used in the synthesis of biologically active compounds, such as peptides, nucleosides, and carbohydrates.
Applications De Recherche Scientifique
Fluorescent Amino Acids in Chemical Biology
2-AFPBA is relevant in the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These fluorescent amino acids are crucial for constructing macromolecules like peptides and proteins without altering their native properties. They are designed for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution. This advancement has significantly contributed to the understanding of biological processes at the molecular level through optical imaging (Cheng et al., 2020).
Boronate Ester Formation and Fluorescence in Sensors
The mechanisms of boronate ester formation, including those involving 2-AFPBA, are crucial in developing sensors for carbohydrates and other compounds containing vicinal diols. The ortho-aminomethyl group in such compounds enhances diol binding at neutral pH, a key factor in carbohydrate sensing using phenylboronic acids. These mechanisms are integral to understanding the fluorescence modulation of appended fluorophores upon diol binding, advancing the field of sensors (Sun et al., 2019).
Non-Covalent Protein Fluorescence Labeling
2-AFPBA-based compounds form stable, high-affinity complexes with amino phenolic compounds, making them suitable for non-covalent protein labeling. This approach enhances fluorescence and increases the affinity of dyes to proteins, such as bovine serum albumin, thus providing a method for efficient protein labeling in biochemical research (Martínez-Aguirre et al., 2021).
Photophysical Properties in Fluorophores
2-AFPBA is involved in the study of photophysical properties of various compounds. The fluorescence effects observed in some derivatives, including those with boronic acid groups, provide insights into molecular aggregation and charge transfer processes. This research has implications in developing new fluorophores for biological and pharmaceutical applications (Budziak et al., 2019).
Bioconjugation and Multi-Bioorthogonal Labeling
The rapid formation of boron-nitrogen heterocycles, facilitated by compounds like 2-AFPBA, is a crucial aspect of bioconjugation. This chemistry enables the creation of chemically defined bioconjugates, such as immunoconjugates, by forming covalent bonds rapidly and at near-stoichiometric ratios. This method is also compatible with other bioorthogonal chemistries, allowing for complex multilabeling applications in biotechnology and materials science (Chio et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 2-Amino-5-fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated .
Result of Action
The primary result of the action of this compound is the facilitation of the Suzuki-Miyaura coupling reaction . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool environment (preferably refrigerated) to maintain its stability . Additionally, it should be handled in a chemical fume hood for safety .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Amino-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be utilized to study the function and regulation of these enzymes in biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, this compound affects cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by this compound can lead to alterations in downstream signaling events, impacting gene expression and cellular metabolism. Additionally, this compound has been observed to affect cell proliferation and apoptosis, making it a valuable tool for studying cell cycle regulation and programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, primarily enzymes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is facilitated by the formation of a tetrahedral boronate ester intermediate, which mimics the transition state of the enzyme’s natural substrate. This mechanism of action allows this compound to selectively inhibit serine proteases, providing insights into their function and regulation .
Dosage Effects in Animal Models
The effects of this compound have been investigated in animal models to understand its dosage-dependent responses. Studies have shown that low to moderate doses of this compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired biochemical effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites. The boronic acid group of this compound can undergo oxidation and conjugation reactions, resulting in the formation of boronic acid esters and other derivatives. These metabolic transformations can influence the activity and stability of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can be transported across cell membranes via passive diffusion, facilitated by its relatively low molecular weight and moderate lipophilicity. Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. Additionally, this compound can be distributed to different tissues through the bloodstream, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific biomolecules and cellular compartments. This compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can be transported to other subcellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals and post-translational modifications. These localization patterns can influence the activity and function of this compound in different cellular contexts .
Propriétés
IUPAC Name |
(2-amino-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXCHNOGDNZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590559 | |
| Record name | (2-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040400-87-0 | |
| Record name | (2-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)





